6-chloro-5-fluoro-N,N,2-trimethylpyrimidin-4-amine

Catalog No.
S13681877
CAS No.
M.F
C7H9ClFN3
M. Wt
189.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-chloro-5-fluoro-N,N,2-trimethylpyrimidin-4-amine

Product Name

6-chloro-5-fluoro-N,N,2-trimethylpyrimidin-4-amine

IUPAC Name

6-chloro-5-fluoro-N,N,2-trimethylpyrimidin-4-amine

Molecular Formula

C7H9ClFN3

Molecular Weight

189.62 g/mol

InChI

InChI=1S/C7H9ClFN3/c1-4-10-6(8)5(9)7(11-4)12(2)3/h1-3H3

InChI Key

BHBKDLCYLWTKIL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C(=N1)Cl)F)N(C)C

6-chloro-5-fluoro-N,N,2-trimethylpyrimidin-4-amine is a pyrimidine derivative characterized by the presence of chlorine and fluorine substituents on the pyrimidine ring. Its chemical formula is C8H10ClFN4C_8H_{10}ClFN_4 and it features a trimethyl group at the nitrogen atom in the N,N position. The compound's structure contributes to its unique chemical properties, making it of interest in various fields, particularly in medicinal chemistry.

Typical for pyrimidine derivatives, including:

  • Substitution Reactions: The presence of chlorine and fluorine allows for nucleophilic substitution reactions, where nucleophiles can replace these halogen atoms.
  • Oxidation and Reduction: Oxidizing agents such as potassium permanganate can oxidize the compound, while reducing agents like lithium aluminum hydride may reduce it to amines or other derivatives.
  • Cyclization: The compound can undergo cyclization reactions to form more complex structures, which are often necessary in drug development .

6-chloro-5-fluoro-N,N,2-trimethylpyrimidin-4-amine exhibits biological activity that may include antimicrobial and antiviral properties. Compounds with similar structures have been studied for their effects on various biological targets, including enzymes involved in DNA synthesis and repair. The unique combination of chlorine and fluorine atoms enhances its lipophilicity and metabolic stability, potentially improving its efficacy as a pharmaceutical agent .

Several synthetic routes have been developed for the preparation of 6-chloro-5-fluoro-N,N,2-trimethylpyrimidin-4-amine:

  • Starting Materials: The synthesis typically begins with commercially available pyrimidine derivatives.
  • Halogenation: Chlorination and fluorination can be achieved using reagents such as phosphorus pentachloride for chlorination and Selectfluor for fluorination.
  • Amine Formation: The introduction of the trimethylamine moiety may involve alkylation reactions using dimethyl sulfate or similar reagents under basic conditions.
  • Purification: Final purification steps often include recrystallization or chromatography to isolate the desired product .

6-chloro-5-fluoro-N,N,2-trimethylpyrimidin-4-amine has potential applications in:

  • Pharmaceutical Development: As a lead compound in drug discovery targeting viral infections or cancer therapies.
  • Agricultural Chemistry: Possible use as a pesticide or herbicide due to its biological activity against certain pathogens.
  • Chemical Research: Utilized as an intermediate in the synthesis of more complex organic molecules.

Studies on the interactions of 6-chloro-5-fluoro-N,N,2-trimethylpyrimidin-4-amine with biological macromolecules (such as proteins and nucleic acids) are essential for understanding its mechanism of action. Preliminary studies suggest that it may bind to specific enzymes or receptors, influencing their activity and providing insights into its therapeutic potential. Further research is needed to elucidate these interactions fully .

Several compounds share structural similarities with 6-chloro-5-fluoro-N,N,2-trimethylpyrimidin-4-amine. Here are some notable examples:

Compound NameSimilarityKey Differences
6-Chloro-5-fluoropyrimidin-4-amine0.91Lacks trimethyl group
6-Chloro-N,N-dimethylpyrimidin-4-amine0.70Different nitrogen substitution
5-Fluoro-2-methylpyrimidin-4-amine0.77Different halogen placement
6-Chloro-2-methylpyrimidin-4-amine0.75Lacks fluorine substitution
4,6-Dichloro-5-fluoro-2-methylpyrimidine0.73Additional chlorine substituent

Uniqueness

The unique combination of a chlorine atom at position six and a fluorine atom at position five on the pyrimidine ring distinguishes this compound from its analogs. This specific configuration may enhance its pharmacological properties, such as improved binding affinity to biological targets and increased stability against metabolic degradation compared to other similar compounds .

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Exact Mass

189.0469032 g/mol

Monoisotopic Mass

189.0469032 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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